Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Anti-Mycobacterial Chemotypes
- The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to your compound of interest, has been identified as a new anti-mycobacterial chemotype. It demonstrates potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity. This highlights its significance in developing novel anti-mycobacterial agents (Pancholia et al., 2016).
Antimicrobial Activity
- Synthesized derivatives, like (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone, have been evaluated for in vitro anti-bacterial activity, showing moderate to good antimicrobial effects. This underscores the compound's potential in developing new antibacterial agents (Mhaske et al., 2014).
Antiproliferative Activity
- A structurally related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been evaluated for antiproliferative activity. This implies possible applications of your compound in cancer research and treatment, by inhibiting the proliferation of cancer cells (Prasad et al., 2018).
Anti-Inflammatory and Analgesic Properties
- Certain derivatives, such as thiazole/oxazole substituted benzothiazole derivatives, have shown anti-inflammatory and analgesic effects. This suggests the compound's potential in developing treatments for inflammation and pain management (Kumar et al., 2020).
Antidepressant Properties
- Derivatives with a similar structural framework have been shown to exhibit dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating potential antidepressant effects. This points to possible applications in treating depression (Orus et al., 2002).
Anticonvulsant Agents
- Novel derivatives such as (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone have shown potential as anticonvulsant agents, indicating the compound's use in epilepsy treatment (Malik & Khan, 2014).
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole scaffold have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs, and new benzothiazole derivatives showed better inhibition potency .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, such as this compound, can interact with various enzymes and proteins . For instance, some thiazole derivatives have shown inhibitory activity against COX-1, an enzyme involved in inflammation and pain .
Cellular Effects
Thiazole derivatives have been found to have significant effects on cellular processes . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that thiazole derivatives can have varying effects at different dosages
Metabolic Pathways
It is known that thiazole derivatives can interact with various enzymes and cofactors
Transport and Distribution
It is known that thiazole derivatives can interact with various transporters or binding proteins
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS2/c1-12-14(21)3-5-16-18(12)23-20(28-16)25-8-6-24(7-9-25)19(26)13-2-4-15-17(10-13)27-11-22-15/h2-5,10-11H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHNVKKYPVMZOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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